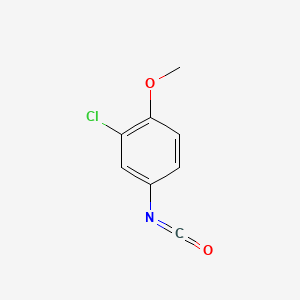

2-Chloro-4-isocyanato-1-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-isocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDQHNCDBDNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182620 | |

| Record name | 2-Chloro-4-isocyanatoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28395-76-8 | |

| Record name | 3-Chloro-4-methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-isocyanatoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-isocyanatoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-isocyanatoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-isocyanato-1-methoxybenzene, a substituted aromatic isocyanate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes the known properties with established principles of isocyanate chemistry and the well-documented influence of chloro and methoxy substituents on molecular behavior. The content herein is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, safety protocols, and the strategic application of this molecule in the synthesis of novel compounds.

Introduction: The Strategic Value of Substituted Aryl Isocyanates

Aryl isocyanates are a pivotal class of reagents in organic synthesis, renowned for their high reactivity towards a plethora of nucleophiles. This reactivity profile makes them indispensable building blocks for the construction of a wide array of functional groups, including ureas, carbamates, and amides. In the realm of drug discovery, the strategic incorporation of specific substituents onto the aromatic ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

The subject of this guide, this compound, presents an intriguing combination of functionalities. The isocyanate group serves as a reactive handle for derivatization, while the chloro and methoxy substituents are known to modulate electronic and steric properties, which can be leveraged to fine-tune the characteristics of resultant molecules.[1][2] This guide will delve into the known and inferred properties of this compound, its potential synthetic utility, and the critical safety considerations for its handling.

Physicochemical and Structural Properties

While comprehensive, peer-reviewed data for this compound is scarce, some fundamental properties have been reported by chemical suppliers. It is crucial to note that these should be considered as reference values and may require experimental verification.

| Property | Value | Source |

| CAS Number | 28395-76-8 | [3][4] |

| Molecular Formula | C₈H₆ClNO₂ | [3][4] |

| Molecular Weight | 183.59 g/mol | [3] |

| Melting Point | 30-33 °C | [3][5] |

| Boiling Point | 271.7 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Flash Point | 230 °F (110 °C) | [3] |

| Synonyms | 3-Chloro-4-methoxyphenyl isocyanate | [3] |

Structural Elucidation:

The structure of this compound is characterized by a benzene ring substituted with a chloro group at position 2, an isocyanato group at position 4, and a methoxy group at position 1.

Caption: Chemical structure of this compound.

-

IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.

-

¹H NMR Spectroscopy: Signals corresponding to the aromatic protons and the methoxy group protons would be observed. The splitting patterns of the aromatic protons would be influenced by the substitution pattern.

-

¹³C NMR Spectroscopy: Resonances for the aromatic carbons, the methoxy carbon, and the highly deshielded carbon of the isocyanate group would be present.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

General Synthetic Approaches

While a specific, detailed synthesis protocol for this compound is not published, aryl isocyanates are typically synthesized from the corresponding aniline. A common laboratory and industrial method involves the reaction of the aniline with phosgene or a phosgene equivalent, such as triphosgene.[6]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (General):

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline. The final product can be purified by distillation or crystallization, and its identity and purity confirmed by spectroscopic methods (IR, NMR) and melting point analysis.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-chloro-4-methoxyaniline in an inert, dry solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

-

Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (often starting at low temperatures and gradually warming). A non-nucleophilic base (e.g., triethylamine) may be added to neutralize the HCl generated.

-

Reaction Monitoring: The reaction is monitored until the starting material is consumed.

-

Workup and Purification: The reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude isocyanate is purified, typically by vacuum distillation.

Reactivity Profile

The isocyanate group is a highly electrophilic functionality, making it susceptible to nucleophilic attack. The reactivity of this compound is dominated by this group.

General Reaction Scheme with Nucleophiles:

Caption: General reaction of an aryl isocyanate with a nucleophile.

-

Reaction with Alcohols: Forms carbamates. This reaction is often catalyzed by tertiary amines or organotin compounds.[7]

-

Reaction with Amines: Forms ureas. This reaction is typically very rapid and exothermic.[8]

-

Reaction with Water: Initially forms a carbamic acid, which is unstable and decarboxylates to yield an amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea. This sensitivity to moisture necessitates handling under anhydrous conditions.[9]

-

Reaction with Thiols: Forms thiocarbamates.[10]

The electronic properties of the chloro and methoxy substituents will influence the reactivity of the isocyanate group. The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon. Conversely, the chloro group is an electron-withdrawing group, which will increase the electrophilicity. The overall effect will be a balance of these electronic influences.

Role in Drug Discovery and Development

While there are no specific examples of this compound in approved drugs, its structural motifs are highly relevant in medicinal chemistry.

-

Urea and Carbamate Linkers: The ability to form stable urea and carbamate linkages is widely exploited in drug design to connect different pharmacophoric elements.

-

Influence of Chloro and Methoxy Groups:

-

Chloro Group: The introduction of a chlorine atom can enhance metabolic stability by blocking sites of oxidation. It can also increase lipophilicity, which may improve membrane permeability. In some cases, the "magic chloro" effect has been observed, where a chlorine substitution leads to a dramatic increase in potency.[2]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is also a common feature in many natural products and approved drugs, where it can improve physicochemical properties and target binding.[1][11]

-

Safety, Handling, and Storage

Isocyanates as a class of compounds are hazardous and require strict safety protocols for handling.[12][13] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with other aryl isocyanates should be assumed.

General Safety Precautions:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] For operations that may generate aerosols or vapors, respiratory protection is essential.[12]

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. This compound is moisture-sensitive; handle under inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[4]

-

Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

Hazard Identification (Based on general isocyanate properties):

-

Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.

-

Skin Contact: May cause skin irritation and allergic reactions.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Conclusion

This compound is a valuable, albeit under-characterized, reagent for organic synthesis and potential applications in drug discovery. Its utility stems from the reactive isocyanate handle, which allows for the straightforward introduction of urea and carbamate functionalities. The presence of both a chloro and a methoxy group on the aromatic ring provides opportunities for fine-tuning the properties of derivative compounds. Researchers utilizing this compound must proceed with a thorough understanding of the general reactivity and hazards of aryl isocyanates, as detailed in this guide, and should perform their own risk assessments and experimental verifications of its properties.

References

-

MySkinRecipes. (n.d.). 3-Chloro-4-methoxyphenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-4-methoxyphenyl isocyanate. Retrieved from [Link]

-

Alizadeh, A., & Esmaelli, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38047-38072. [Link]

-

Various Authors. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. Retrieved from [Link]

- Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(3), 428-434.

-

de Arriba, Á. L., & Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7865. [Link]

-

Coles, M. P., & Whitby, R. J. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(43), 8031-8034. [Link]

-

Various Authors. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]

-

Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. [Link]

-

Ishihara, Y., & Baran, P. S. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5319-5332. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenyl isocyanate. PubChem. Retrieved from [Link]

-

Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society (Resumed), 713-726. [Link]

-

Wu, R., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9419-9433. [Link]

-

Various Authors. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]

-

Various Authors. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Various reactions of Isocyanates. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-methoxyphenyl isocyanate [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. rsc.org [rsc.org]

- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 8. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 14. lakeland.com [lakeland.com]

- 15. dodtec.com [dodtec.com]

An In-Depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactive Landscape of a Niche Isocyanate

This document serves as a comprehensive technical guide to 2-Chloro-4-isocyanato-1-methoxybenzene (CAS Number: 920524-21-6), a substituted aromatic isocyanate with potential applications in organic synthesis and drug discovery. Due to the specialized nature of this compound, publicly available data is limited. This guide, therefore, synthesizes foundational principles of isocyanate chemistry, safety protocols for hazardous materials, and extrapolated data from analogous structures to provide a robust framework for its handling, application, and characterization. It is imperative for the user to recognize that while the principles outlined herein are based on established chemical science, they should be supplemented with rigorous in-lab experimental validation for this specific molecule.

Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound, incorporating a chloro group, a methoxy group, and a highly reactive isocyanate moiety on a benzene ring. This unique combination of functional groups imparts a specific set of electronic and steric properties that can be leveraged in targeted chemical synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Remarks |

| Molecular Formula | C₈H₆ClNO₂ | - |

| Molecular Weight | 183.59 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar substituted isocyanates. |

| Boiling Point | Not available | Expected to be elevated due to molecular weight and polarity. |

| Melting Point | Not available | - |

| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reactive with protic solvents (e.g., water, alcohols, amines). | The isocyanate group's high reactivity dictates solvent choice. |

Note: The properties in Table 1 are predicted based on the structure and data for analogous compounds. Experimental verification is essential.

The Chemistry of the Isocyanate Group: A Gateway to Diverse Functionality

The isocyanate group (-N=C=O) is a powerful electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring will modulate the reactivity of the isocyanate moiety.

Key Reactions of Aryl Isocyanates

The primary reactions of this compound will involve nucleophilic addition to the central carbon of the isocyanate group.

-

Reaction with Alcohols: Forms carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry and can be used for linker conjugation in drug delivery systems.[1][2]

-

Reaction with Amines: Forms ureas. This reaction is typically very rapid and is a common method for bioconjugation and derivatization of amine-containing molecules.[3][4]

-

Reaction with Water: Initially forms a carbamic acid, which is unstable and decarboxylates to yield an amine. This resultant amine can then react with another molecule of the isocyanate to form a urea. This reactivity with water necessitates handling under anhydrous conditions to prevent unwanted side reactions and product degradation.[5][6]

-

Reaction with Thiols: Forms thiocarbamates. This reaction is useful for conjugating molecules to cysteine residues in proteins.[3]

Caption: General reaction pathways of this compound with common nucleophiles.

Synthesis and Purification: A Proposed Approach

Proposed Synthetic Pathway: Curtius Rearrangement

A viable laboratory-scale synthesis could involve the Curtius rearrangement of a corresponding acyl azide.

Caption: Proposed synthetic pathway for this compound via Curtius rearrangement.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-methoxybenzoyl chloride

-

To a solution of 2-chloro-4-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.

-

Reflux the mixture until the reaction is complete (monitor by TLC or IR).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of 2-Chloro-4-methoxybenzoyl azide

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., acetone or THF).

-

Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a few hours at room temperature.

-

Extract the product with a suitable organic solvent and dry the organic layer over anhydrous sodium sulfate.

Step 3: Curtius Rearrangement to this compound

-

Carefully concentrate the solution of the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

-

In a suitable high-boiling, inert solvent (e.g., toluene or diphenyl ether), heat the acyl azide solution. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

-

The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of the isocyanate peak.

Purification

Purification of the final product should be performed with care due to its reactivity.

-

Distillation under reduced pressure: This is the preferred method for purifying liquid isocyanates.

-

Crystallization: If the product is a solid, recrystallization from a non-reactive solvent (e.g., hexane) may be possible.

Spectroscopic Characterization: Expected Signatures

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies | Key Features |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm), Methoxy group (δ ~3.8 ppm) | The aromatic protons will show a specific splitting pattern based on their substitution. The methoxy protons will appear as a singlet. |

| ¹³C NMR | Isocyanate carbon (δ ~120-130 ppm), Aromatic carbons (δ ~110-160 ppm), Methoxy carbon (δ ~55 ppm) | The isocyanate carbon will be a key diagnostic peak. |

| FT-IR | Strong, sharp peak at ~2250-2275 cm⁻¹ | This is the characteristic stretching frequency of the N=C=O group and is a definitive indicator of the presence of the isocyanate. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight (183.59) and characteristic fragmentation patterns. | The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum. |

Safety, Handling, and Storage: A Non-Negotiable Protocol

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[5][7][8]

Personal Protective Equipment (PPE)

-

Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and isocyanates is recommended.[7]

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film). Double gloving is advisable.

-

Skin Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed.

Handling

-

Always work in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][6]

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Storage

-

Store in a tightly sealed container under an inert atmosphere.[5]

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Protect from moisture.

Spill and Waste Disposal

-

In case of a spill, decontaminate the area with a solution of 5% ammonia, 2% detergent, and 93% water. Allow to react for at least 10 minutes before cleanup.

-

Dispose of waste in accordance with local, state, and federal regulations.

Caption: A workflow diagram for the safe handling and storage of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity of this compound makes it a valuable building block in drug discovery and development.

-

Bioconjugation: The isocyanate group can be used to covalently link this molecule to proteins, peptides, or other biomolecules containing nucleophilic functional groups.[9][10][11][12][13] This is particularly useful for creating antibody-drug conjugates (ADCs) or for attaching probes and tags to biological targets.

-

Scaffold for Novel Compounds: The trifunctional nature of this molecule allows for sequential or orthogonal derivatization, enabling the synthesis of complex molecular architectures and libraries of compounds for high-throughput screening.

-

Prodrug Design: The formation of carbamate linkages with hydroxyl-containing drugs can be employed as a strategy for prodrug development, potentially improving pharmacokinetic properties.[9]

Conclusion: A Versatile Reagent for the Prepared Mind

This compound is a chemical entity with significant potential for the discerning synthetic chemist. Its utility is intrinsically linked to its high reactivity, which demands a thorough understanding of its chemical properties and a strict adherence to safety protocols. This guide has provided a comprehensive overview based on established principles to empower researchers to handle and utilize this compound effectively and safely. As with any specialized reagent, the key to success lies in careful planning, meticulous execution, and a commitment to safety.

References

- How to Enhance Isocyanate Storage and Handling Safety?

- GUIDE TO HANDLING ISOCYAN

- The Role of Isocyanates in Modern Pharmaceuticals - P

- 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN - Georganics.

- Safety aspects of handling isocyanates in urethane foam production - IChemE.

- Isocyanates technical fact sheet | SafeWork NSW.

- A Comprehensive Technical Guide to the Safe Handling of Isocyan

- Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Tre

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF. (2025, August 7).

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry. (2023, December 5).

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.

- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC. NIH.

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. (2023, December 5). NIH.

- 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit | DE - Georganics.

- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024, December 12).

- Induced Bioconjugation via On-Demand Isocyanate Form

- Induced Bioconjugation via On-Demand Isocyanate Formation - ResearchG

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 6. icheme.org [icheme.org]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"2-Chloro-4-isocyanato-1-methoxybenzene" molecular structure

An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene: Structure, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic isocyanate of significant interest in synthetic and medicinal chemistry. We will dissect its molecular structure, supported by predictive spectroscopic analysis, and explore its electronic properties as influenced by its substituent groups. The guide details common synthetic strategies and the compound's characteristic reactivity, focusing on the highly electrophilic isocyanate moiety. Furthermore, we present its practical applications as a versatile building block in drug discovery and provide a representative experimental protocol for its use in forming urea derivatives. Safety and handling protocols are also summarized to ensure its proper use in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Introduction

This compound is a multifunctional organic compound featuring a benzene ring substituted with three distinct functional groups: a chloro group, a methoxy group, and a highly reactive isocyanate group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][2] The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable linkages such as ureas and carbamates (urethanes).[3][4] The chloro and methoxy substituents on the aromatic ring not only define its specific isomeric identity but also modulate the molecule's overall reactivity, solubility, and electronic properties, which can be strategically exploited in drug design to influence protein-ligand interactions and metabolic stability.[5]

Molecular Structure and Physicochemical Properties

Systematic Naming and Chemical Identifiers

A clear identification is critical for sourcing and regulatory compliance. The properties of this molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 920524-21-6 | [1] |

| Molecular Formula | C₈H₆ClNO₂ | Calculated |

| Molecular Weight | 183.59 g/mol | Calculated |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)N=C=O | N/A |

| InChI Key | UYFVWYXJPEYJGW-UHFFFAOYSA-N | N/A |

Structural Elucidation via Spectroscopic Analysis

While specific experimental spectra for this exact isomer are not publicly available, its structure can be confidently predicted based on the well-established principles of NMR and IR spectroscopy and data from analogous compounds.[6][7][8]

| Technique | Feature | Predicted Observation and Rationale |

| Infrared (IR) Spectroscopy | Isocyanate (–N=C=O) Stretch | A very strong, sharp absorption band is expected between 2240–2275 cm⁻¹. This is highly characteristic of the asymmetric stretching of the cumulene N=C=O system.[9] |

| C–O–C (Aryl Ether) Stretch | A strong band around 1250 cm⁻¹ (asymmetric) and a medium band near 1040 cm⁻¹ (symmetric) are anticipated for the aryl-alkyl ether linkage. | |

| Aromatic C=C Bending | Multiple peaks in the 1450-1600 cm⁻¹ region. | |

| C–Cl Stretch | A band in the 1000-1100 cm⁻¹ region. | |

| ¹H NMR Spectroscopy | Methoxy Protons (–OCH₃) | A singlet integrating to 3 protons, expected around δ 3.8-3.9 ppm. The exact shift is influenced by the adjacent chloro group. |

| Aromatic Protons | Three protons on the benzene ring will show a complex splitting pattern. Proton H-6 (adjacent to the methoxy group) would likely appear as a doublet. Proton H-5 (between the isocyanate and chloro groups) would appear as a doublet of doublets. Proton H-3 (adjacent to the isocyanate) would likely appear as a doublet. Their chemical shifts would be in the δ 6.8-7.5 ppm range. | |

| ¹³C NMR Spectroscopy | Isocyanate Carbon (–N=C=O ) | A peak in the δ 120-130 ppm region. |

| Aromatic Carbons | Six distinct peaks are expected in the aromatic region (δ 110-160 ppm), including two oxygen- and chlorine-bearing carbons at the downfield end. | |

| Methoxy Carbon (–OC H₃) | A peak around δ 55-60 ppm. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | A prominent peak at m/z = 183, with a characteristic M+2 isotope peak at m/z = 185 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope. |

Synthesis and Reactivity

Plausible Synthetic Pathway

Isocyanates are most commonly synthesized from their corresponding primary amines via phosgenation.[3] A plausible and industrially relevant route to this compound would start from the commercially available 3-chloro-4-methoxyaniline. This amine is treated with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene or diphosgene, in an inert solvent. The reaction proceeds through a carbamoyl chloride intermediate which then eliminates HCl to yield the final isocyanate product.[3]

Caption: Plausible synthetic workflow for this compound.

Alternative, less hazardous laboratory-scale syntheses include the Curtius or Lossen rearrangements of corresponding acyl azides or hydroxamic acids, respectively.[3]

Reactivity Profile

The chemistry of this compound is dominated by the electrophilicity of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[4][10]

The general order of nucleophile reactivity with isocyanates is: Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water[11]

-

Reaction with Amines: Forms substituted ureas. This is a rapid and often quantitative reaction.[3]

-

Reaction with Alcohols: Forms carbamates (urethanes). This reaction is typically slower than with amines and is often catalyzed by tertiary amines or organotin compounds.[3][12]

-

Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (3-chloro-4-methoxyaniline) and carbon dioxide gas.[3] This reaction is why isocyanates must be handled under anhydrous conditions to prevent degradation and pressure buildup.

Caption: General reactivity of the isocyanate group with common nucleophiles.

Applications in Drug Development

The structural features of this compound make it a highly effective building block in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The urea and carbamate linkages formed from the isocyanate group are prevalent in many approved drugs due to their stability and ability to act as hydrogen bond donors and acceptors, facilitating strong binding to protein targets.[4]

-

Modulation of Physicochemical Properties: The chloro and methoxy groups play crucial roles.[5] The chlorine atom can engage in halogen bonding and increase metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and improve solubility. Their specific placement on the benzene ring allows for fine-tuning of a drug candidate's steric and electronic profile to optimize potency and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂) to yield a urea derivative.

WARNING: Isocyanates are potent respiratory sensitizers and are toxic if inhaled or swallowed. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Addition funnel (optional)

Procedure:

-

Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve the primary amine (1.0 eq) in anhydrous solvent (e.g., DCM) in the reaction flask.

-

Isocyanate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. The reaction is often exothermic; for sensitive substrates, cooling in an ice bath may be necessary.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Workup:

-

Once the reaction is complete, the urea product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the final urea product using NMR, IR, and Mass Spectrometry.

Safety and Handling

Isocyanates are hazardous compounds requiring strict safety protocols. The following is a summary of key safety information derived from data on analogous compounds like 4-chlorophenyl isocyanate.[13][17]

-

Acute Toxicity: Fatal if inhaled and toxic if swallowed. Vapors and mists are extremely hazardous.[15][16]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Can cause allergic skin reactions. Individuals with prior respiratory issues should not handle this material.[14][15]

-

Corrosivity: Causes severe skin burns and serious eye damage.[15]

-

Reactivity: Moisture-sensitive. Reacts with water to release CO₂, which can cause pressure buildup in sealed containers. Incompatible with strong acids, bases, alcohols, and amines.[13]

-

Handling:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a synthetically valuable compound defined by the predictable and versatile reactivity of its isocyanate group. Its substituted aromatic core provides a robust scaffold for the development of new chemical entities in drug discovery and materials science. A thorough understanding of its molecular structure, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory. The strategic placement of the chloro and methoxy groups offers medicinal chemists a tool to modulate molecular properties, making this compound and its derivatives important subjects for ongoing research.

References

-

Wikipedia. Isocyanate. [Link]

-

Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - High purity. [Link]

-

RSC Publishing. Isocyanate-based multicomponent reactions - RSC Advances. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit. [Link]

-

NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. [Link]

- Google Patents.

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

- 1. 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN [georganics.sk]

- 2. 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit | DE [georganics.sk]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 13. fishersci.com [fishersci.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene from 3-chloro-4-methoxyaniline

This guide provides a comprehensive technical overview for the synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene, a key intermediate in pharmaceutical and organic synthesis, from 3-chloro-4-methoxyaniline. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction: The Significance of Aryl Isocyanates in Medicinal Chemistry

Aryl isocyanates are a class of highly reactive organic compounds that serve as crucial building blocks in the synthesis of a wide array of functional molecules. Their utility is particularly prominent in the pharmaceutical industry, where the isocyanate group is a versatile precursor for the formation of ureas, carbamates, and other functionalities commonly found in biologically active compounds. The target molecule, this compound, incorporates a chlorinated and methoxylated phenyl ring, features that are often exploited in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of chlorine, for instance, can enhance metabolic stability and cell membrane permeability.[1][2]

The synthesis of this specific isocyanate from 3-chloro-4-methoxyaniline is a critical transformation for medicinal chemists seeking to incorporate the this compound moiety into their lead compounds. This guide will focus on the well-established method of converting an aromatic amine to an isocyanate using a phosgene equivalent, with a particular emphasis on the use of triphosgene as a safer and more manageable alternative to gaseous phosgene.

Chemical Principles and Reaction Mechanism

The conversion of a primary amine to an isocyanate is fundamentally a carbonylation reaction. The most common and industrially significant method involves the use of phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

The reaction proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-chloro-4-methoxyaniline) attacks the electrophilic carbonyl carbon of phosgene (or a phosgene molecule generated in situ from triphosgene). This forms a carbamoyl chloride intermediate.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, removes a proton from the nitrogen atom, leading to a more stable intermediate.

-

Elimination: The intermediate then undergoes elimination of a chloride ion and a proton (facilitated by the base) to form the isocyanate and hydrochloric acid. The base neutralizes the generated HCl.

Triphosgene is a solid and therefore safer to handle than gaseous phosgene. In the presence of a base, triphosgene decomposes to generate three molecules of phosgene in situ, which then react with the amine.[3]

Caption: Reaction mechanism for the synthesis of an aryl isocyanate from an aniline using triphosgene.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 3-chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | ≥98% |

| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99%, anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - |

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphosgene (e.g., 1.0 equivalent) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Dissolve 3-chloro-4-methoxyaniline (e.g., 3.0 equivalents) in anhydrous DCM. Slowly add this solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Base Addition: In a separate flask, prepare a solution of triethylamine (e.g., 3.3 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: After the addition of triethylamine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation.[4][5] The distillation should be performed with care due to the thermal sensitivity of some isocyanates.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Considerations

-

Triphosgene: Although safer than phosgene gas, triphosgene is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. All handling of the final product should be done in a fume hood, and appropriate PPE should be worn.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

-

Quenching: The quenching step with sodium bicarbonate can be exothermic and may produce gas. Add the quenching solution slowly and with cooling.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm. The methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | The isocyanate carbon will appear around δ 120-130 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, and the methoxy carbon will be around δ 55-60 ppm. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (N=C=O) is expected around 2250-2275 cm⁻¹.[6][7][8] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₆ClNO₂ = 183.59 g/mol ). The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observed. |

Conclusion

The synthesis of this compound from 3-chloro-4-methoxyaniline using triphosgene is a reliable and scalable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently obtain the target compound in high purity. The versatility of the isocyanate functional group makes this molecule an attractive starting material for the development of novel pharmaceuticals and other functional organic materials.

References

-

Supporting Information for: 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Method for the purification of isocyanates. (2005). Google Patents.

- David, D. J. (1963). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry, 35(1), 37–41.

-

Method for the purification of isocyanates. (2006). Justia Patents. Retrieved from [Link]

- Purification of organic isocyanates. (1977). Google Patents.

-

Supporting Information for: A copper-catalyzed aerobic oxidative C–H/N–H annulation of arylhydrazines and terminal alkynes for the synthesis of 1,3,4-trisubstituted pyrazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Bello, D., Smith, T. J., Woskie, S. R., Streicher, R. P., Boeniger, M. F., Redlich, C. A., & Liu, Y. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 583–591.

- The chemical synthesis method of aryl isocyanate. (2004). Google Patents.

-

How To Get Isocyanate? (2023). ACS Omega. Retrieved from [Link]

- Liberatori, A., et al. (n.d.). DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering.

-

Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Supporting Information for Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Amer, A. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. Retrieved from [Link]

-

INFRARED SPECTRA OF THE HALOGEN ISOCYANATE AND THIOCYANATE. (n.d.). The Ohio State University. Retrieved from [Link]

-

Thomson, M., Melling, P. J., & Slepski, A. M. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. Retrieved from [Link]

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

- Process for preparing organic isocyanates. (1985). Google Patents.

-

2-Chloro-4-isocyano-1-methoxybenzene. (n.d.). Georganics. Retrieved from [Link]

-

Phosgene Chemistry. (n.d.). Scribd. Retrieved from [Link]

-

2-Chloro-4-methoxy-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles. (2024). Sabtech Machine. Retrieved from [Link]

-

Benzene, 2-chloro-1-methoxy-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-chloro-4-isocyanato-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

-

Novel synthetic pathway for the production of phosgene. (2021). ResearchGate. Retrieved from [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. Retrieved from [Link]

-

Theory analysis of mass spectra of long-chain isocyanates. (2009). ResearchGate. Retrieved from [Link]

-

2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. dbc.wroc.pl [dbc.wroc.pl]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-1-isocyanato-2-methoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

4-Chloro-1-isocyanato-2-methoxybenzene, a substituted aromatic isocyanate, is a key chemical intermediate with significant potential in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive isocyanate group alongside chloro and methoxy substituents on a benzene ring, imparts a distinct reactivity profile that makes it a valuable building block for the construction of complex molecular architectures. The chloro and methoxy groups can influence the electronic properties and steric environment of the isocyanate, thereby modulating its reactivity and providing opportunities for selective chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of 4-Chloro-1-isocyanato-2-methoxybenzene, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-Chloro-1-isocyanato-2-methoxybenzene is paramount for its safe handling and successful application in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-1-isocyanato-2-methoxybenzene | N/A |

| CAS Number | 55440-54-5 | [1] |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | Not available | [1] |

| Storage | Store in an inert atmosphere at 2-8°C | [1] |

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the chloro, methoxy, and isocyanato groups. The methoxy group would exhibit a characteristic singlet at approximately 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the highly deshielded carbonyl carbon of the isocyanate group (typically in the range of 120-130 ppm).

-

IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) would be observed in the region of 2250-2275 cm⁻¹. Other notable peaks would include C-O stretching for the methoxy group and C-Cl stretching.

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of 4-Chloro-1-isocyanato-2-methoxybenzene can be approached through established methods for the preparation of aryl isocyanates. The most common and industrially relevant method is the phosgenation of the corresponding aniline derivative. An alternative, often preferred in a laboratory setting due to the avoidance of highly toxic phosgene, is the Curtius rearrangement of a corresponding acyl azide.

Phosgenation of 4-Chloro-2-methoxyaniline

This is the most direct route and involves the reaction of 4-chloro-2-methoxyaniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Reaction Workflow:

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-isocyanato-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) or comprehensive, site-specific risk assessments. All laboratory personnel must consult the manufacturer's SDS and adhere to their institution's established safety protocols before handling 2-Chloro-4-isocyanato-1-methoxybenzene.

Section 1: Introduction and Hazard Analysis

This compound is a substituted aromatic isocyanate. The isocyanate functional group (-N=C=O) is highly reactive, making this class of compounds valuable in organic synthesis, particularly in the formation of polyurethanes and other polymers.[1][2] However, this high reactivity is also the source of significant health hazards.[2]

The primary routes of exposure are inhalation and skin contact. Isocyanates are potent respiratory and skin sensitizers.[3][4] Initial exposure may cause irritation, but repeated or significant single exposures can lead to sensitization.[3][5] Once sensitized, an individual can experience severe allergic reactions, including life-threatening asthma attacks, even at very low concentrations.[4] Some isocyanates are also suspected carcinogens.[3][5]

This guide provides a detailed framework for the safe handling of this compound in a laboratory setting, emphasizing the causality behind each procedural step to foster a deep understanding of the required safety measures.

Section 2: Toxicological Profile and Health Effects

The toxicity of isocyanates is well-documented. Exposure can lead to a range of acute and chronic health effects.

Acute Effects:

-

Respiratory: Inhalation can cause irritation of the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, chest tightness, and shortness of breath.[1][5]

-

Dermal: Skin contact can result in irritation, redness, blistering, and swelling.[3]

-

Ocular: Direct contact with the eyes can cause severe irritation and chemical conjunctivitis.[3][4]

-

Gastrointestinal: Ingestion may lead to irritation of the digestive tract, with symptoms like nausea and vomiting.[5]

Chronic Effects:

-

Sensitization: The most significant long-term risk is sensitization. Both respiratory and dermal sensitization can occur.[3][4] Once an individual is sensitized, subsequent exposure, even at levels below established exposure limits, can trigger a severe allergic reaction.

-

Occupational Asthma: Isocyanate-induced asthma is a leading cause of work-related lung disease. Symptoms may develop immediately upon exposure or be delayed by several hours.[4]

-

Other: Chronic exposure may also lead to a decline in lung function and, in some cases, is associated with liver and kidney disease.[5]

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 28395-76-8 | [6] |

| Molecular Formula | C8H6ClNO2 | [6] |

| Molecular Weight | 183.59 g/mol | [6] |

| Melting Point | 30-33 °C (lit.) | [6] |

| Boiling Point | 271.7ºC at 760mmHg | [6] |

| Flash Point | 230 °F | [6] |

Reactivity Profile:

-

Moisture Sensitivity: Isocyanates react with water, including atmospheric moisture, to produce amines and carbon dioxide gas.[2] This reaction can lead to a dangerous pressure buildup in sealed containers.[2][7]

-

Incompatible Materials: This compound is incompatible with strong acids, strong oxidizing agents, strong bases, alcohols, and amines.[8]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood should have adequate airflow and be kept free of clutter to ensure proper function.[9]

-

Ventilation: General laboratory ventilation should be maintained to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline recommendation:

-

Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific isocyanate being used.[9][10] Latex gloves are not suitable as they can be permeable and may cause allergic reactions.[3][10]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] A full-face shield should be worn when there is a risk of splashes.[11]

-

Skin and Body Protection: A lab coat should be worn at all times.[8] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be used.[3][12]

-

Respiratory Protection: In most cases, working within a certified fume hood will provide adequate respiratory protection.[9] However, in situations of inadequate ventilation or during spill cleanup, a respirator may be necessary.[3][8] The type of respirator should be selected based on the potential exposure concentration and must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]

Donning and Doffing PPE Workflow

Caption: Correct sequence for donning and doffing PPE.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing exposure and ensuring laboratory safety.

Handling

-

Work in a Fume Hood: As previously stated, all manipulations of this compound must occur within a certified chemical fume hood.[9]

-

Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Avoid contact with skin, eyes, and clothing.[13]

-

Use Appropriate Tools: Use tools and equipment that minimize the generation of aerosols. For instance, use brushing or rolling techniques for application instead of spraying where possible.[3]

-

Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][14] Contaminated work clothing should not be allowed out of the workplace.[7][15]

Storage

-

Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][13]

-

Inert Atmosphere: Due to its moisture sensitivity, store under an inert gas.[15]

-

Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, bases, alcohols, and amines.[8]

-

Security: Store in a locked-up area or one that is only accessible to qualified or authorized personnel.[8][15]

Section 6: Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating the associated hazards.

Spill Cleanup

The procedure for cleaning up a spill will depend on its size and location.

Minor Spill (inside a fume hood):

-

Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[16][17]

-

Absorption: Add absorbent material to the spill, working from the outside in.

-

Collection: Carefully collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate CO2 gas and cause pressure buildup.[18]

-

Decontamination: Decontaminate the spill area with a suitable solution. A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[18]

-

Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[16][18]

Major Spill (outside a fume hood):

-

Evacuate: Immediately evacuate the area.[18]

-

Isolate: Isolate the spill area and prevent unauthorized entry.[17]

-

Ventilate: If it is safe to do so, increase ventilation to the area.

-

Emergency Response: Contact your institution's emergency response team.

Spill Response Decision Tree

Caption: Decision-making process for spill response.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[7] If skin irritation or a rash occurs, get medical attention.[7]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention.[8]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect waste in properly labeled, compatible containers.[16] As with spill cleanup, do not seal containers tightly if there is a possibility of reaction with moisture.[18]

-

Disposal: Dispose of waste through a licensed hazardous waste disposal contractor in accordance with all applicable federal, state, and local regulations.[18]

Section 8: Conclusion

This compound is a valuable research chemical, but its inherent reactivity necessitates a thorough understanding and strict implementation of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

California Department of Public Health. (2014, May). Isocyanates: Working Safely. HESIS. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. United States Department of Labor. Retrieved from [Link]

-

Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

-

(n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

RSC Publishing. (2025, June 16). Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry. Retrieved from [Link]

-

Regulations.gov. (2014, July 10). CPAR, MCCP. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Conier Chem&Pharma Limited. (n.d.). 3-CHLORO-4-METHOXYPHENYL ISOCYANATE. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxytoluene. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. echemi.com [echemi.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. fishersci.com [fishersci.com]

- 9. reddit.com [reddit.com]

- 10. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 11. epa.gov [epa.gov]

- 12. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. jk-sci.com [jk-sci.com]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. fsi.co [fsi.co]

Spectroscopic Data of 2-Chloro-4-isocyanato-1-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-isocyanato-1-methoxybenzene is a substituted aromatic isocyanate of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The isocyanate group provides a reactive handle for the formation of ureas, carbamates, and other derivatives, while the substitution pattern on the benzene ring allows for fine-tuning of the molecule's physicochemical properties. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally related compounds to offer a robust interpretation of its key spectroscopic features. The methodologies for acquiring high-quality spectral data are also detailed, providing a comprehensive resource for researchers working with this and similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and inductively acting chloro and isocyanato groups.

Predicted ¹H NMR Spectral Data